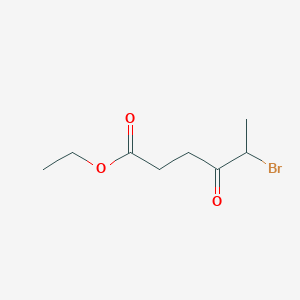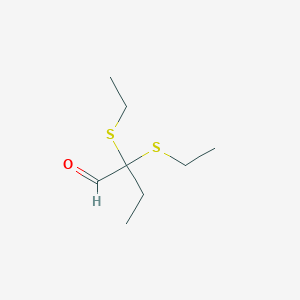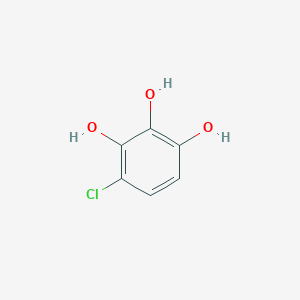
4-Chlorobenzene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzene-1,2,3-triol is an aromatic compound derived from benzene, characterized by the presence of three hydroxyl groups and one chlorine atom attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzene-1,2,3-triol typically involves the chlorination of benzene derivatives followed by hydroxylation. One common method is the nucleophilic substitution reaction where chlorobenzene reacts with a concentrated sodium hydroxide solution at elevated temperatures, resulting in the formation of phenol derivatives .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes including chlorination and subsequent hydroxylation under controlled conditions to ensure high yield and purity. The specific conditions such as temperature, pressure, and catalysts used can vary depending on the desired scale and efficiency of production.
化学反応の分析
Types of Reactions: 4-Chlorobenzene-1,2,3-triol undergoes various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom or hydroxyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of chlorobenzoquinone.
Reduction: Formation of chlorohydroquinone.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
4-Chlorobenzene-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals
作用機序
The mechanism of action of 4-Chlorobenzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorine atom can participate in electrophilic interactions, influencing the compound’s reactivity and biological activity .
類似化合物との比較
1,2,3-Trichlorobenzene: Similar in structure but with three chlorine atoms instead of hydroxyl groups.
4-Chlorophenol: Contains a single hydroxyl group and a chlorine atom.
1,2,4-Trichlorobenzene: Another isomer with different positions of chlorine atoms.
特性
CAS番号 |
75562-89-9 |
|---|---|
分子式 |
C6H5ClO3 |
分子量 |
160.55 g/mol |
IUPAC名 |
4-chlorobenzene-1,2,3-triol |
InChI |
InChI=1S/C6H5ClO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,8-10H |
InChIキー |
ITZDUMVGQACOFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
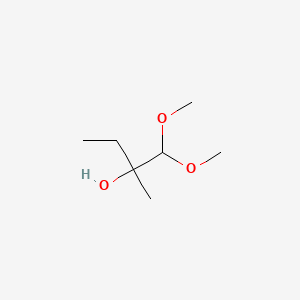
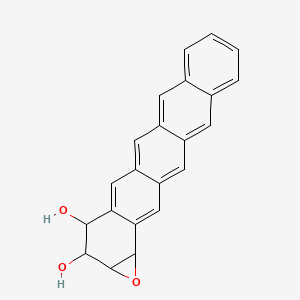
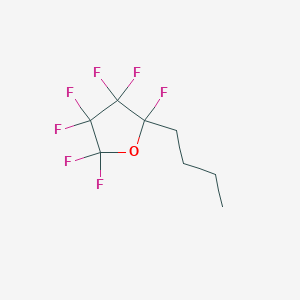

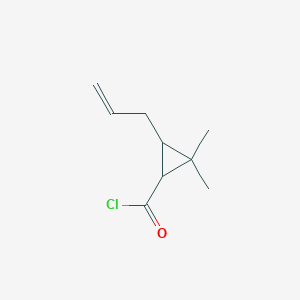
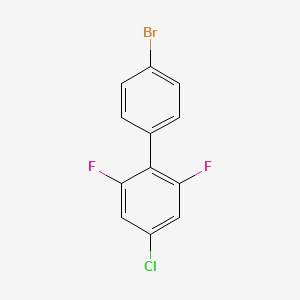
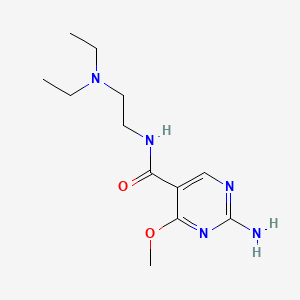

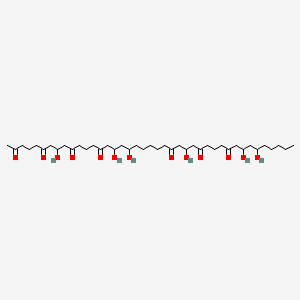
silane](/img/structure/B14454401.png)
